10-羟基去甲丙咪嗪

描述

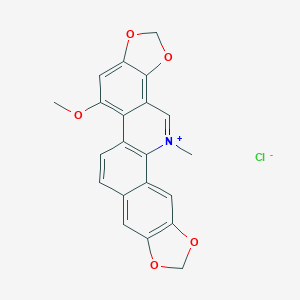

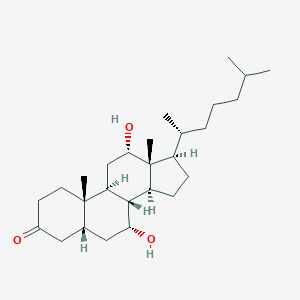

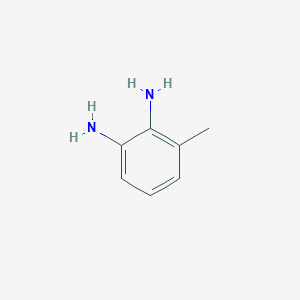

10-Hydroxynortriptyline, also known as 10-Hydroxynortriptyline, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.

The exact mass of the compound 10-Hydroxynortriptyline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10-Hydroxynortriptyline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxynortriptyline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗抑郁药代谢和疗效

10-羟基去甲丙咪嗪: 是三环类抗抑郁药去甲丙咪嗪的主要代谢物。它已被研究用于其在去甲丙咪嗪代谢中的作用,以及它如何促进药物的抗抑郁作用。 该化合物在抑制去甲肾上腺素摄取方面具有去甲丙咪嗪一半的效力,表明它可能有助于去甲丙咪嗪的总体治疗特性 .

老年患者的药代动力学

老年患者中10-羟基去甲丙咪嗪的药代动力学已进行了研究。这尤其重要,因为药物的代谢和副作用在这个年龄组中可能会有很大的不同。 研究表明,老年患者随着时间的推移,药物动力学个体差异很小,这对确定适当剂量至关重要 .

抗胆碱能副作用

血液中10-羟基去甲丙咪嗪的水平与患者抗胆碱能副作用的严重程度相关。 这种代谢物的较高水平与较少的抗胆碱能副作用有关,抗胆碱能副作用是三环类抗抑郁药常见的副作用,在老年人中尤其令人困扰 .

神经药理学和药物相互作用

10-羟基去甲丙咪嗪: 已在神经药理学背景下进行了研究,以了解其与其他药物的相互作用及其对神经系统的影响。 这项研究对于开发更安全、更有效的治疗方案至关重要,尤其对于服用多种药物的患者 .

立体特异性羟基化

该化合物是通过去甲丙咪嗪的立体特异性羟基化形成的。该过程由多态性细胞色素 P450 酶 CYP2D6 介导。 了解这个过程对于个性化医疗很重要,因为这种酶的差异会影响药物反应和毒性 .

在抑郁症治疗中的作用

最后,10-羟基去甲丙咪嗪已被评估在其直接治疗抑郁症中的作用。 它对神经递质系统(如去甲肾上腺素和血清素)的影响在理解其如何帮助缓解抑郁症状方面特别令人感兴趣 .

作用机制

10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.

Target of Action

10-Hydroxynortriptyline primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .

Biochemical Pathways

10-Hydroxynortriptyline affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .

Pharmacokinetics

The pharmacokinetics of 10-Hydroxynortriptyline involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of 10-Hydroxynortriptyline is higher in potency and is the most frequently found in the plasma .

Result of Action

The molecular and cellular effects of 10-Hydroxynortriptyline’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .

Action Environment

The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to 10-Hydroxynortriptyline . This can lead to interindividual differences in drug response .

生化分析

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .

Cellular Effects

The effects of 10-Hydroxynortriptyline on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, 10-Hydroxynortriptyline can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 10-Hydroxynortriptyline exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .

Metabolic Pathways

10-Hydroxynortriptyline is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .

Subcellular Localization

Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .

属性

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)